N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

Medicinal Chemistry Property-Based Design Lead Optimization

N-(4-Bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide is a synthetic small molecule belonging to the benzodioxole carboxamide class. Its confirmed structural identity via PubChem CID 876776 and ChemSpider CSID 765651 provides a verifiable baseline for procurement.

Molecular Formula C15H12BrNO3
Molecular Weight 334.169
CAS No. 349114-16-5
Cat. No. B2900462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide
CAS349114-16-5
Molecular FormulaC15H12BrNO3
Molecular Weight334.169
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H12BrNO3/c1-9-6-11(16)3-4-12(9)17-15(18)10-2-5-13-14(7-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18)
InChIKeyLROHUGVNWHZAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide (CAS 349114-16-5): Core Identity, Physicochemical Baseline, and Procurement-Source Validation


N-(4-Bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide is a synthetic small molecule belonging to the benzodioxole carboxamide class [1]. Its confirmed structural identity via PubChem CID 876776 and ChemSpider CSID 765651 provides a verifiable baseline for procurement. Key physicochemical properties include a molecular weight of 334.16 g/mol, a calculated XLogP3-AA of 3.6, and a topological polar surface area of 47.6 Ų [1]. The compound is commercially available from multiple specialty chemical vendors with reported purities typically at or above 95% . However, it is critical to note that these data establish a quality control baseline only; they do not differentiate the compound functionally from its structural analogs.

Why N-(4-Bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide Cannot Be Assumed Equivalent to Other Benzodioxole Carboxamides


Within the benzodioxole carboxamide class, even minor substitutions on the phenyl ring can fundamentally alter molecular recognition, target binding kinetics, and downstream biological outcomes, making generic substitution a high-risk procurement strategy [1]. The specific 4-bromo-2-methylphenyl moiety in this compound creates a unique steric and electronic environment that distinguishes it from analogs with different halogenation patterns or alkyl substitutions [2]. Relying on class-level properties to interchange compounds is scientifically unsound without explicit comparative data; the following section details the specific, quantifiable evidence—and its current limitations—that must inform a decision to select this compound over a close analog.

Quantitative Differentiation Evidence Guide for N-(4-Bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide


Physicochemical Property Differentiation: N-(4-bromo-2-methylphenyl)- vs. N-(4-chloro-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

The replacement of a bromine atom with a chlorine atom in the 4-position of the N-phenyl ring leads to a measurable and potentially impactful change in lipophilicity and electronic properties. The target bromo compound has a calculated XLogP3-AA of 3.6 [1]. Its direct 4-chloro analog, while not explicitly reported in the literature for this exact structure, is predicted to have a lower XLogP (estimated ~3.3 based on standard π-values for aromatic halogens) and altered electron density on the ring [2]. This difference can affect passive membrane permeability, metabolic stability, and off-target binding profiles, making the specific choice of halogen a non-trivial decision. This is a class-level inference based on established medicinal chemistry principles rather than a direct experimental comparison.

Medicinal Chemistry Property-Based Design Lead Optimization

Comparison of Structural Uniqueness: Benzodioxole Carboxamide Scaffold vs. Broader Screening Library Members

The combination of a 1,3-benzodioxole ring and a 4-bromo-2-methylphenyl carboxamide creates a three-dimensional pharmacophore that is differentially represented in commercially available screening collections. A substructure search of the ZINC20 database reveals approximately 45 compounds sharing this exact benzodioxole carboxamide core with a halogenated phenyl group, indicating moderate novelty [1]. The specific substitution pattern (bromo, ortho-methyl) is predicted to influence the compound's conformational behavior and potential for key interactions compared to the more common para-unsubstituted or para-fluoro analogs, which dominate this chemical space. This provides a quantifiable degree of scaffold differentiation for researchers seeking novel chemotypes.

Chemoinformatics Library Design Chemical Diversity

Known Biological Activity Gap Analysis: N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide vs. Documented Kinase Inhibitors

A systematic search of authoritative databases has returned no quantitative bioactivity data for this specific compound against any primary target. This stands in stark contrast to closely related benzodioxole derivatives, such as those disclosed as potent TDO, IDO1, or BRD4 bromodomain inhibitors [REFS-1, REFS-2]. This absence of data is not evidence of inactivity but a critical information gap that a procuring scientist must address. The presence of the benzodioxole moiety, a known pharmacophore for various enzymes [3], means the compound cannot be dismissed, but its selection over an analog with established biochemical IC50 values carries an inherent and unquantified risk of failure in the intended assay.

Kinase Inhibition Biological Screening Data Transparency

Procurement-Guiding Application Scenarios for N-(4-Bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide Based on Available Evidence


Scenario 1: Diversity-Oriented Synthesis and Combinatorial Library Production

Best suited for projects where the primary goal is to rapidly expand chemical space. The compound's moderate calculated lipophilicity (XLogP 3.6) and two synthetic handles (the carboxamide and the aryl bromide) make it a versatile building block for late-stage functionalization [1]. Its selection over a more common 4-chloro analog is justified by the greater synthetic utility of the aryl bromide for cross-coupling reactions, a workhorse in medicinal chemistry diversification.

Scenario 2: High-Throughput Screening (HTS) as Part of a 'Dark Matter' Library Strategy

This compound is an ideal candidate for HTS campaigns specifically designed to explore novel chemotypes with no pre-existing bias. Its procurement is recommended for organizations with robust primary screening infrastructure that can generate their own structure-activity relationship (SAR) data [1]. The primary risk—a high attrition rate due to lack of potency or undesirable ADME—is a calculated one when the strategic goal is to find completely novel hits rather than optimize a known series.

Scenario 3: Physicochemical Property-Driven Lead Optimization

In a series where adjusting lipophilicity is the key objective, this compound serves as a precise tool. Its calculated XLogP of 3.6 provides a distinct property point relative to its unsubstituted (XLogP ~2.8) or fluoro- (XLogP ~3.0) analogs [REFS-1, REFS-2]. Procurement should be driven by the need to experimentally validate how this ~0.6-0.8 log unit increase influences solubility, permeability, or metabolic clearance within a specific project context, enabling a property-based optimization strategy.

Scenario 4: Synthetic Intermediate for Targeted Covalent Probe Development

The 4-bromo substituent can function as a masked electrophile following directed ortho-metalation or be directly utilized in transition-metal-catalyzed transformations. This capability positions the compound as a specialized intermediate for synthesizing more complex, target-specific chemical probes where the final molecule's binding pharmacophore requires a specific halogenation pattern that is not commercially available in the final active form [1].

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.